KPT-185 vs. KPT-330: Potency Differential in Breast Cancer Cell Lines
KPT-185 (cis isomer) demonstrates significantly lower potency than the clinical-stage analog KPT-330 in breast cancer cell lines. In MCF7 cells, KPT-185cis exhibits an IC50 of 79 μM, whereas KPT-330 achieves an IC50 of 0.073 μM, representing a >1000-fold difference in sensitivity [1]. Similar differentials are observed in MDA-MB-231 and SKBR3 cells. This stark potency gap underscores that KPT-185 is not a suitable surrogate for KPT-330 in breast cancer studies and must be selected intentionally when moderate potency or a tool compound with distinct structure-activity relationships is required.
| Evidence Dimension | Cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 79 μM (MCF7), 53 μM (MDA-MB-231), 284 μM (SKBR3) |
| Comparator Or Baseline | KPT-330: IC50 = 0.073 μM (MCF7), 0.051 μM (MDA-MB-231), 0.21 μM (SKBR3) |
| Quantified Difference | >1000-fold difference in MCF7; 1040-fold in MDA-MB-231; 1352-fold in SKBR3 |
| Conditions | 72-hour MTS assay in breast cancer cell lines (MCF7, MDA-MB-231, SKBR3) |
Why This Matters
This data informs researchers that KPT-185 is not a potent CRM1 inhibitor in breast cancer models, and alternative SINE compounds like KPT-330 should be used for studies requiring sub-micromolar efficacy.
- [1] Mol Cancer Ther. 2014 Mar;13(3):675-86. PMID: 24431074. Table 1. View Source
